molecular formula C21H22N4O2S B14967533 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B14967533
M. Wt: 394.5 g/mol
InChI Key: IMOKBNJGCUISNO-UHFFFAOYSA-N
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound that features a unique combination of a hexahydrocinnolinone core and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocinnolinone core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole moiety is then introduced via a condensation reaction with a suitable thioamide. The final step involves the coupling of the two fragments using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-OXO-2,3-DIHYDROINDEN-1-YLIDENE)MALONONITRILE: Similar in structure but with a different core.

    2-(5,6-DIFLUORO-3-OXO-2,3-DIHYDRO-1H-INDEN-1-YLIDENE)MALONONITRILE: Contains fluorine atoms, which may alter its reactivity and properties.

Uniqueness

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its combination of a hexahydrocinnolinone core and a thiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O2S/c26-19(13-25-21(27)12-16-8-4-5-9-17(16)24-25)22-11-10-20-23-18(14-28-20)15-6-2-1-3-7-15/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,22,26)

InChI Key

IMOKBNJGCUISNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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